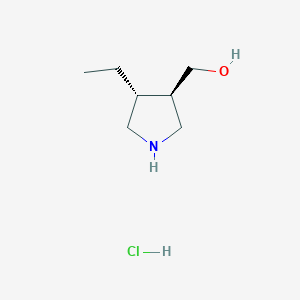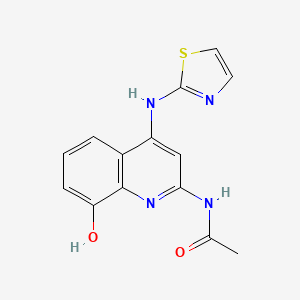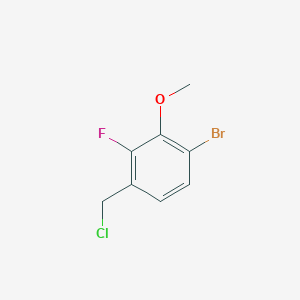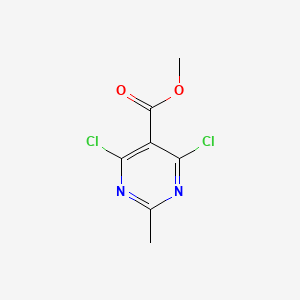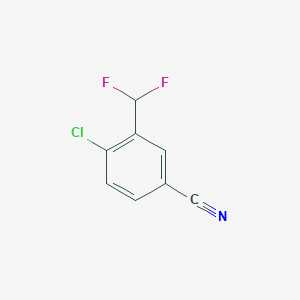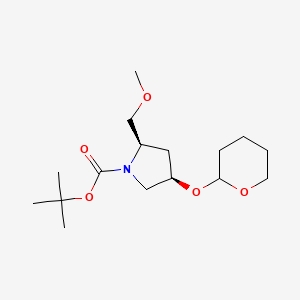
tert-Butyl (2R,4R)-2-(methoxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2R,4R)-2-(methoxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate: is a complex organic compound often used in synthetic chemistry. It features a pyrrolidine ring, a tetrahydropyran group, and a tert-butyl ester, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine.
Protection of Hydroxyl Group: The hydroxyl group is protected using a tetrahydropyranyl (THP) group. This is achieved by reacting the compound with dihydropyran in the presence of an acid catalyst.
Formation of tert-Butyl Ester: The carboxylic acid group is esterified using tert-butyl alcohol and a strong acid like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, replacing the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Azides or thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are used to study enzyme mechanisms and protein-ligand interactions. Its structural features make it a useful probe in biochemical assays.
Medicine
Pharmaceutical research utilizes this compound in the synthesis of potential drug candidates. Its ability to undergo various chemical transformations makes it a versatile building block for medicinal chemistry.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for large-scale manufacturing processes.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. For instance, in biochemical assays, it may bind to enzyme active sites, inhibiting or modifying their activity. The tetrahydropyran and pyrrolidine rings provide structural rigidity, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate
- tert-Butyl (2R,4R)-2-(methoxymethyl)-4-hydroxypyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl (2R,4R)-2-(methoxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate offers a unique combination of functional groups that enhance its versatility in chemical reactions. The presence of both a methoxymethyl group and a tetrahydropyran ring allows for a broader range of chemical modifications, making it more adaptable for various applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Eigenschaften
CAS-Nummer |
114676-70-9 |
|---|---|
Molekularformel |
C16H29NO5 |
Molekulargewicht |
315.40 g/mol |
IUPAC-Name |
tert-butyl (2R,4R)-2-(methoxymethyl)-4-(oxan-2-yloxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H29NO5/c1-16(2,3)22-15(18)17-10-13(9-12(17)11-19-4)21-14-7-5-6-8-20-14/h12-14H,5-11H2,1-4H3/t12-,13-,14?/m1/s1 |
InChI-Schlüssel |
SEYZQPGVYKTGRX-ZFXTZCCVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1COC)OC2CCCCO2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1COC)OC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-(trifluoromethyl)-](/img/structure/B12952038.png)
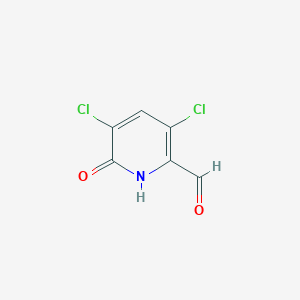
![Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12952053.png)

![(1H-Naphtho[1,2-d]imidazol-2-yl)methanamine](/img/structure/B12952061.png)
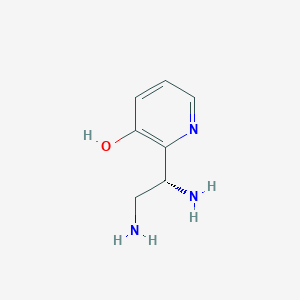
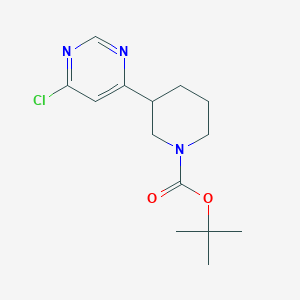
![4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12952074.png)

